molecular formula C8H8F2O2 B8560912 2,2-Difluoro-1-(4-hydroxyphenyl)ethanol

2,2-Difluoro-1-(4-hydroxyphenyl)ethanol

Cat. No. B8560912
M. Wt: 174.14 g/mol
InChI Key: AKGWEMXWSCPYNG-UHFFFAOYSA-N
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Patent
US06541674B2

Procedure details

9.3 g (100 mmol) of phenol and 4.9 g (25 mmol) of 50% w/w difluoroacetaldehyde hydrate in water are introduced into a 100 ml reactor. 50 g of MgO are added. The mixture is stirred and is heated at 100° C. for 7 hours. The catalyst is filtered off.
Quantity
9.3 g
Type
reactant
Reaction Step One
Name
difluoroacetaldehyde hydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
MgO
Quantity
50 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O.[F:9][CH:10]([F:13])[CH:11]=[O:12]>O>[F:9][CH:10]([F:13])[CH:11]([C:4]1[CH:5]=[CH:6][C:1]([OH:7])=[CH:2][CH:3]=1)[OH:12] |f:1.2|

Inputs

Step One
Name
Quantity
9.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
difluoroacetaldehyde hydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.FC(C=O)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
MgO
Quantity
50 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off

Outcomes

Product
Name
Type
Smiles
FC(C(O)C1=CC=C(C=C1)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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